molecular formula C16H12BrN3O2S B11562864 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

Cat. No.: B11562864
M. Wt: 390.3 g/mol
InChI Key: OKNQPDQZVUJUJC-GIJQJNRQSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, a bromophenyl group, and an acetohydrazide moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Hydrazide Formation: The resulting compound is further reacted with hydrazine to form the acetohydrazide moiety.

    Schiff Base Formation: Finally, the acetohydrazide is condensed with 4-bromobenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone

Uniqueness

2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide stands out due to the presence of the bromophenyl group, which can enhance its reactivity and potential biological activity. This unique feature differentiates it from other similar compounds and may contribute to its specific applications and effectiveness in various fields.

Properties

Molecular Formula

C16H12BrN3O2S

Molecular Weight

390.3 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12BrN3O2S/c17-12-7-5-11(6-8-12)9-18-20-15(21)10-23-16-19-13-3-1-2-4-14(13)22-16/h1-9H,10H2,(H,20,21)/b18-9+

InChI Key

OKNQPDQZVUJUJC-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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